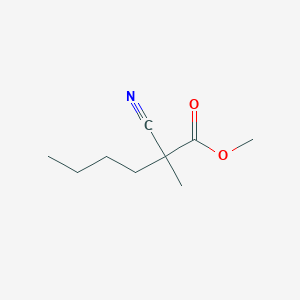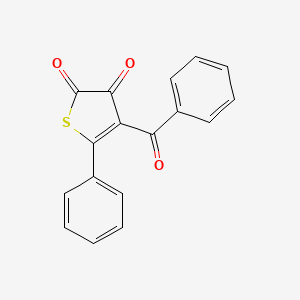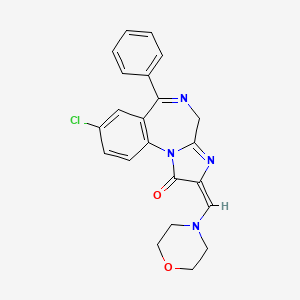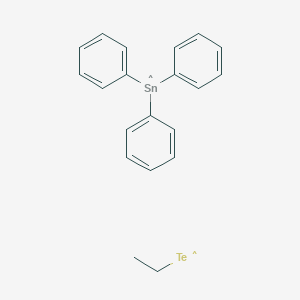
CID 78066099
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78066099” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of CID 78066099 involves specific synthetic routes and reaction conditions. One of the methods includes dissolving a corresponding o-iodobenzamide derivative, potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in DMF (dimethylformamide). The reaction is carried out under nitrogen protection, followed by extraction with ethyl acetate and washing . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
CID 78066099 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, which is a strong oxidizing agent . The compound can also react with nucleophiles such as alkoxides, enolates, and amide ions, leading to the formation of different products depending on the reaction conditions . Major products formed from these reactions are often determined by the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 78066099 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in studies related to cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases mediated by specific molecular pathways . Industrial applications may include its use in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of CID 78066099 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the context of its use, but the compound’s effects are typically mediated through its binding to specific sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
CID 78066099 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous molecular structures or similar reactivity profiles. For example, compounds that share the same core structure or functional groups may exhibit comparable chemical behavior. this compound may have distinct properties that make it particularly suitable for certain applications .
Eigenschaften
Molekularformel |
C20H20SnTe |
|---|---|
Molekulargewicht |
506.7 g/mol |
InChI |
InChI=1S/3C6H5.C2H5Te.Sn/c3*1-2-4-6-5-3-1;1-2-3;/h3*1-5H;2H2,1H3; |
InChI-Schlüssel |
HUXBTZXOOVNCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
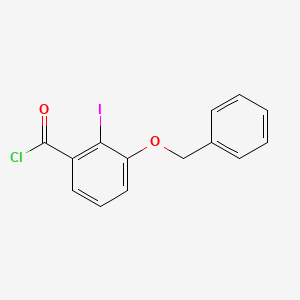
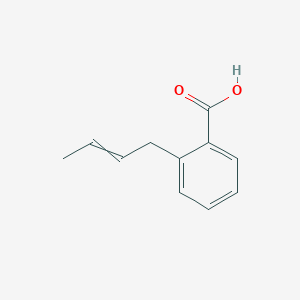

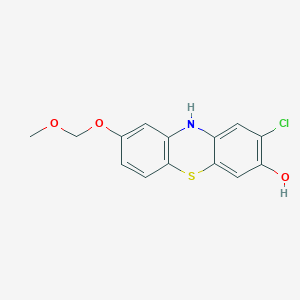
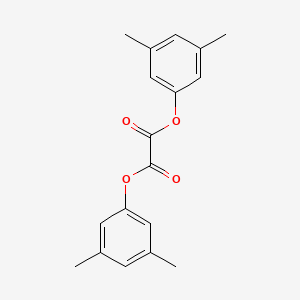
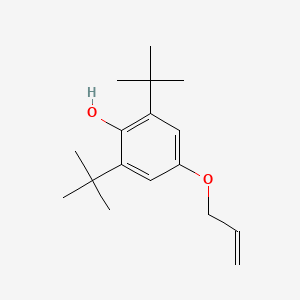


![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
